molecular formula C20H19NO8 B11152591 N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine

N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine

Cat. No.: B11152591
M. Wt: 401.4 g/mol
InChI Key: FZTWZLSYBQQRDP-UHFFFAOYSA-N
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Description

N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine is a synthetic derivative of the furochromene family, characterized by a fused furano-coumarin core (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl) linked to a propanoyl chain. The molecule is further functionalized with a glycine residue substituted by a carboxymethyl group at the nitrogen atom.

Properties

Molecular Formula

C20H19NO8

Molecular Weight

401.4 g/mol

IUPAC Name

2-[carboxymethyl-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C20H19NO8/c1-10-9-28-15-6-16-14(5-13(10)15)11(2)12(20(27)29-16)3-4-17(22)21(7-18(23)24)8-19(25)26/h5-6,9H,3-4,7-8H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

FZTWZLSYBQQRDP-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N(CC(=O)O)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine typically involves multi-step organic reactions

    Preparation of Furochromen Core: The synthesis begins with the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring.

    Introduction of Propanoyl Group: The propanoyl group is introduced through an acylation reaction, often using propanoyl chloride in the presence of a base like pyridine.

    Attachment of Glycine Moiety: The final step involves the coupling of the glycine moiety to the carboxymethyl group, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxymethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares the target compound with structurally related furochromene derivatives from the evidence:

Compound Name Core Substituents Side Chain Molecular Formula CAS/ID Key Structural Differences
N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine (Target) 3,5-dimethyl N-(carboxymethyl)glycine attached to propanoyl Not provided Not available Bifunctional glycine-carboxymethyl group enhances hydrophilicity and potential metal chelation.
N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide 2,3,5,9-tetramethyl Benzyl-propanamide Not provided 853900-00-2 Increased methyl substitution on core; lipophilic benzyl group may improve membrane permeability.
3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-propylpropanamide 3,5-dimethyl Propyl-propanamide C₁₉H₂₁NO₄ 858747-83-8 Simplified amide side chain; reduced polarity compared to target.
2-{3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-methoxyphenyl)methyl]acetamide (D146-0286) 3,5-dimethyl 3-Methoxybenzyl-acetamide Not provided D146-0286 Acetamide linker and methoxybenzyl group may influence electronic properties and binding affinity.

Hypothesized Functional Implications

a. Solubility and Bioavailability

  • The target compound’s glycine-carboxymethyl moiety introduces two carboxylic acid groups, likely enhancing water solubility compared to the benzyl (), propyl (), and methoxybenzyl () derivatives. However, this could reduce passive diffusion across biological membranes.

b. Binding Interactions

  • The carboxymethyl group in the target may act as a metal-chelating agent or participate in hydrogen bonding with target proteins, a feature absent in the compared compounds.
  • The methoxybenzyl group in D146-0286 () could engage in π-π stacking or hydrophobic interactions, favoring binding to aromatic enzyme pockets.

c. Stability and Metabolism

  • The benzyl-propanamide derivative () may exhibit greater metabolic stability due to steric shielding of the amide bond by the bulky benzyl group.
  • The target’s glycine-carboxymethyl structure could render it susceptible to enzymatic hydrolysis or renal clearance, limiting its half-life.

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